Palmitinsäure

Übersicht

Beschreibung

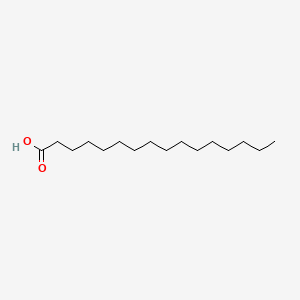

Palmitinsäure, auch bekannt als Hexadecansäure, ist eine häufige gesättigte Fettsäure mit einer 16-Kohlenstoffkette. Sie ist eine der am häufigsten vorkommenden gesättigten Fettsäuren, die in Tieren, Pflanzen und Mikroorganismen gefunden werden. This compound ist ein Hauptbestandteil von Palmöl, das aus den Früchten der Ölpalme gewonnen wird. Sie ist auch in Fleisch, Käse, Butter und anderen Milchprodukten enthalten .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode ist die Verseifung von Palmöl, die erstmals 1840 von Edmond Frémy entdeckt wurde . Dieser Prozess beinhaltet die Hydrolyse von Triglyceriden in Palmöl unter Verwendung einer starken Base, wie Natriumhydroxid, um Glycerin und this compound zu erzeugen.

Ein weiteres Verfahren beinhaltet die Hydrierung ungesättigter Fettsäuren, wie Ölsäure, um this compound zu erzeugen. Dieser Prozess erfordert die Verwendung eines Katalysators, wie Nickel, und Wasserstoffgas unter Hochdruck- und Temperaturbedingungen.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound hauptsächlich durch die Verseifung von Palmöl hergestellt. Der Prozess beinhaltet das Erhitzen von Palmöl mit einer starken Base, wie Natriumhydroxid, um die Triglyceride in Glycerin und Fettsäuren aufzuspalten. Die Fettsäuren werden dann abgetrennt und gereinigt, um this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Veresterung.

Oxidation: this compound kann oxidiert werden, um Palmitinaldehyd und this compound zu erzeugen. Diese Reaktion erfordert typischerweise die Verwendung starker Oxidationsmittel, wie Kaliumpermanganat oder Chromsäure.

Reduktion: this compound kann reduziert werden, um Hexadecanol, einen langkettigen Alkohol, zu erzeugen. Diese Reaktion erfordert die Verwendung von Reduktionsmitteln, wie Lithiumaluminiumhydrid oder Natriumborhydrid.

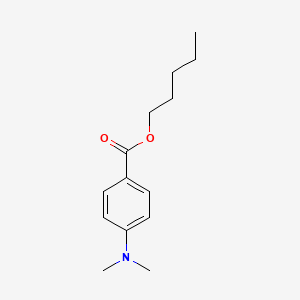

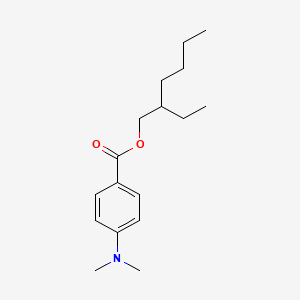

Veresterung: this compound kann mit Alkoholen reagieren, um Ester zu bilden. Diese Reaktion erfordert typischerweise die Verwendung eines sauren Katalysators, wie Schwefelsäure, und Wärme.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromsäure

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

Veresterung: Alkohole, Schwefelsäure

Hauptprodukte, die gebildet werden

Oxidation: Palmitinaldehyd, this compound

Reduktion: Hexadecanol

Veresterung: Palmitinsäureester

Wissenschaftliche Forschungsanwendungen

Palmitinsäure hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Chemie: this compound wird als Vorläufer für die Synthese anderer Fettsäuren und Ester verwendet. Sie wird auch bei der Produktion von Seifen und Reinigungsmitteln durch den Verseifungsprozess eingesetzt.

Biologie: this compound ist ein wichtiger Bestandteil von Zellmembranen und spielt eine entscheidende Rolle bei der Aufrechterhaltung der Membranfluidität und -integrität.

Medizin: this compound wurde auf ihre Rolle in verschiedenen physiologischen Prozessen untersucht, darunter Entzündung, Insulinresistenz und Herz-Kreislauf-Gesundheit.

Industrie: this compound wird bei der Herstellung von Kerzen, Schmierstoffen und Lebensmittelzusatzstoffen verwendet.

Wirkmechanismus

This compound übt ihre Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Membranfluidität: this compound ist ein wichtiger Bestandteil von Zellmembranen und trägt zur Aufrechterhaltung der Membranfluidität und -integrität bei.

Proteinpalmitoylierung: this compound ist an der posttranslationalen Modifikation von Proteinen beteiligt, die als Palmitoylierung bezeichnet wird.

Entzündung: this compound kann Entzündungswege aktivieren, wie den Nuclear Factor kappa B (NF-κB)-Weg und das NOD-like Rezeptor Pyrin Domain Containing 3 (NLRP3) Inflammasom.

Wirkmechanismus

Target of Action

Palmitic acid, the most common saturated fatty acid in the human body, has several targets within the body. It is known to act on various intracellular and extracellular targets, modulating cell signaling pathways . It also interacts with proteins through a process known as palmitoylation . This interaction plays a crucial role in the regulation of protein function .

Mode of Action

Palmitic acid interacts with its targets primarily through a process called palmitoylation. In this process, palmitic acid is covalently linked to proteins through a thioester bond . This covalent linkage is reversible, and the bond can be cleaved by thio-esterase . Therefore, palmitoylation serves as a switch that regulates the protein’s function .

Biochemical Pathways

Palmitic acid is involved in several biochemical pathways. It negatively feeds back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-CoA to malonyl-CoA . This conversion is a crucial step in the synthesis of fatty acids. Palmitic acid is also involved in the oxidation process, where it is broken down in a step-wise fashion through a pathway called β-oxidation .

Pharmacokinetics

It is known that palmitic acid can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .

Result of Action

The primary result of palmitic acid’s action is the regulation of various physiological processes. For instance, it plays a fundamental role in guaranteeing membrane physical properties . It also contributes to protein palmitoylation, palmitoylethanolamide (PEA) biosynthesis, and efficient surfactant activity in the lungs . In certain conditions, an over accumulation of tissue palmitic acid can lead to dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 .

Action Environment

The action of palmitic acid can be influenced by various environmental factors. For instance, a positive energy balance, excessive intake of carbohydrates (particularly mono and disaccharides), and a sedentary lifestyle can disrupt the mechanisms that maintain a steady state of palmitic acid concentration . This disruption can lead to an over accumulation of tissue palmitic acid, resulting in various health effects .

Zukünftige Richtungen

The global palmitic acid market size was valued at USD 399.7 million in 2022 and is anticipated to grow at a compound annual growth rate (CAGR) of 3.3% from 2023 to 2030 . Future directions include novel methods of ionization, super-resolution imaging, better understanding of lipid metabolism, and modifying the lipid composition of specific organelle membranes .

Biochemische Analyse

Biochemical Properties

Palmitic acid plays various roles in biology. It is a key component of the phospholipids that form cell membranes, as well as a significant source of metabolic energy . The acid also serves as a precursor to longer chain fatty acids and a variety of hormone-like compounds .

Cellular Effects

Exposure to palmitic acid can lead to various cellular effects. For instance, it has been shown to increase the localization of Protein Kinase C Theta (PKC-θ) to cell membranes in the hypothalamus, which is associated with impaired hypothalamic insulin and leptin signaling . This finding suggests that palmitic acid can influence cell function by modulating cell signaling pathways .

Molecular Mechanism

The main anticancer mechanism of palmitic acid involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . Palmitic acid also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Temporal Effects in Laboratory Settings

In laboratory settings, palmitic acid has been shown to alter ROS production, respiration, and gene expression over time . Blocking palmitic acid transport into mitochondria partially reversed the negative effects of palmitic acid, suggesting that the effects of this compound can change over time depending on its stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of palmitic acid can vary with different dosages. For instance, one study found that a high-fat diet enhanced cell proliferation and compromised intestinal permeability in a translational canine intestinal organoid model .

Metabolic Pathways

Palmitic acid can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) . Changes in its intake do not influence significantly its tissue concentration because the exogenous source is counterbalanced by palmitic acid endogenous biosynthesis .

Transport and Distribution

Palmitic acid is transported and distributed within cells and tissues. It is a principle saturated fatty acid in palm oil, accounting for 44–52% of its total fatty acid content . It is also a common saturated fatty acid in many common dietary fats .

Subcellular Localization

Palmitic acid is found in various subcellular locations. For instance, it has been shown to increase the localization of PKC-θ to cell membranes in the hypothalamus . This suggests that palmitic acid can be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitic acid can be synthesized through various methods. One common method involves the saponification of palm oil, which was first discovered by Edmond Frémy in 1840 . This process involves the hydrolysis of triglycerides in palm oil using a strong base, such as sodium hydroxide, to produce glycerol and palmitic acid.

Another method involves the hydrogenation of unsaturated fatty acids, such as oleic acid, to produce palmitic acid. This process requires the use of a catalyst, such as nickel, and hydrogen gas under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, palmitic acid is primarily produced through the saponification of palm oil. The process involves heating palm oil with a strong base, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain palmitic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Oxidation: Palmitic acid can be oxidized to produce palmitic aldehyde and palmitic acid. This reaction typically requires the use of strong oxidizing agents, such as potassium permanganate or chromic acid.

Reduction: Palmitic acid can be reduced to produce hexadecanol, a long-chain alcohol. This reaction requires the use of reducing agents, such as lithium aluminum hydride or sodium borohydride.

Esterification: Palmitic acid can react with alcohols to form esters. This reaction typically requires the use of an acid catalyst, such as sulfuric acid, and heat.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Esterification: Alcohols, sulfuric acid

Major Products Formed

Oxidation: Palmitic aldehyde, palmitic acid

Reduction: Hexadecanol

Esterification: Palmitic esters

Vergleich Mit ähnlichen Verbindungen

Palmitinsäure kann mit anderen ähnlichen gesättigten Fettsäuren verglichen werden, wie Stearinsäure, Myristinsäure und Laurinsäure:

Stearinsäure: Stearinsäure ist eine 18-Kohlenstoff-gesättigte Fettsäure, während this compound 16 Kohlenstoffe hat. Stearinsäure kommt in der menschlichen Nahrung weniger häufig vor und hat unterschiedliche physikalische Eigenschaften, wie einen höheren Schmelzpunkt.

Myristinsäure: Myristinsäure ist eine 14-Kohlenstoff-gesättigte Fettsäure. Sie kommt in der Nahrung in geringeren Mengen vor als this compound und hat einen niedrigeren Schmelzpunkt.

Laurinsäure: Laurinsäure ist eine 12-Kohlenstoff-gesättigte Fettsäure.

This compound ist einzigartig aufgrund ihrer weitverbreiteten Präsenz sowohl in tierischen als auch in pflanzlichen Quellen sowie ihrer bedeutenden Rolle in verschiedenen physiologischen Prozessen.

Eigenschaften

IUPAC Name |

hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021602 | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351.5 °C, 351-352 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85 | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133 | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation., ... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Heavy metals (as Pb): Not more than 10 mg/kg /from table/ | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder | |

CAS No. |

57-10-3 | |

| Record name | Palmitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic acid [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | palmitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V16EO95H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62.49 °C, 61.8 °C, 63 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

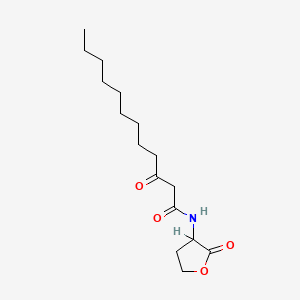

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

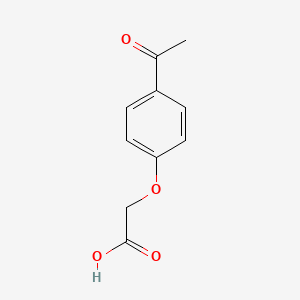

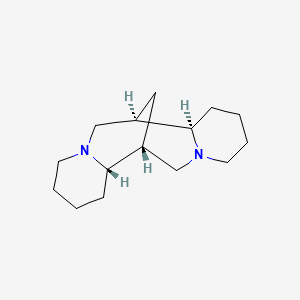

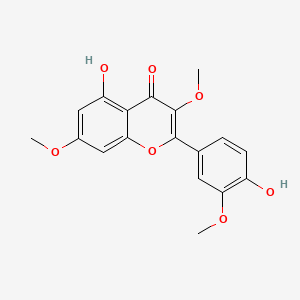

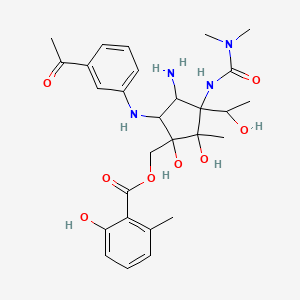

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.